3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid
CAS No.: 1142209-41-3
Cat. No.: VC2402994
Molecular Formula: C12H11N3O3S
Molecular Weight: 277.3 g/mol
* For research use only. Not for human or veterinary use.
![3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid - 1142209-41-3](/images/structure/VC2402994.png)
Specification
CAS No. | 1142209-41-3 |
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Molecular Formula | C12H11N3O3S |
Molecular Weight | 277.3 g/mol |
IUPAC Name | 3-[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]propanoic acid |
Standard InChI | InChI=1S/C12H11N3O3S/c16-10(17)7-6-9-14-15-12(19-9)11(18)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,18)(H,16,17) |
Standard InChI Key | CFBBVAKTGBLVAN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCC(=O)O |
Introduction
Chemical Identity and Properties
3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-yl]-propanoic acid is a heterocyclic compound containing a 1,3,4-thiadiazole core with an anilinocarbonyl group at the 5-position and a propanoic acid chain at the 2-position. This molecular arrangement confers unique physicochemical properties that make it valuable for both chemical synthesis applications and biomedical research.
Basic Chemical Information
The compound's fundamental chemical characteristics are summarized in Table 1:
Parameter | Value |
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CAS Number | 1142209-41-3 |
Molecular Formula | C₁₂H₁₁N₃O₃S |
Molecular Weight | 277.29900 g/mol |
SMILES | OC(CCc1nnc(C(Nc2ccccc2)=O)s1)=O |
ChemDiv Building Block ID | BB57-0839 |
Appearance | Solid |
Storage Recommendations | Store in dark place, inert atmosphere, 2-8°C |
The structural features of this compound include a 1,3,4-thiadiazole ring (five-membered heterocycle containing one sulfur and two nitrogen atoms), an anilinocarbonyl group (phenyl ring connected via an amide linkage), and a propanoic acid side chain .
Synthetic Approaches
Synthesis Considerations for Functionalized 1,3,4-Thiadiazoles
For compounds bearing functional groups similar to 3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-yl]-propanoic acid, a typical synthetic pathway might involve:
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Formation of thiosemicarbazide derivatives
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Cyclization to form the 1,3,4-thiadiazole core
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Introduction of the propanoic acid moiety
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Addition of the anilinocarbonyl group via appropriate coupling reactions
The specific reaction pathway may involve intermediates such as 2-(3-phenylpropanoyl)hydrazine-1-carbothioamide, which can be converted to the thiadiazole structure by treatment in acidic medium .
Structure-Activity Relationships
Research on related compounds suggests that the presence of the anilinocarbonyl group at the 5-position of the 1,3,4-thiadiazole ring may confer specific biological properties. For instance, the aryl acetamide 1,3,4-thiadiazole derivative inhibited the survival of acute promyelocytic leukemia HL-60 cells (IC₅₀ = 9.6 µM) and down-regulated MMP2 and VEGFA expression levels .
The propanoic acid side chain at the 2-position potentially contributes to the compound's binding affinity to specific biological targets. This structural feature is significant in 3-arylpropionic acid pharmacophores, which are present in various bioactive compounds, including GPR40 agonists .
Applications in Medicinal Chemistry Research
GPR40 Receptor Modulation
One of the most significant potential applications for 3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-yl]-propanoic acid and its related derivatives is in the development of agonists for the free fatty acid receptor 1 (FFAR1/GPR40). The 1,3,4-thiadiazole scaffold has been explored as a more polar, heterocyclic replacement for the phenyl ring in 3-arylpropionic acid pharmacophores typically found in GPR40 agonists .
Research has demonstrated that compounds containing the 3-(1,3,4-thiadiazol-2-yl)propanoic acid backbone can activate the GPR40 receptor in the micromolar concentration range. Notably, these compounds exhibit remarkable aqueous solubility and microsomal stability, characteristics that are highly advantageous for potential drug candidates .
Anticancer Research Applications
The 5-aryl-1,3,4-thiadiazole scaffold has shown promising anticancer activities. The integration of specific functional groups, such as the anilinocarbonyl moiety present in 3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-yl]-propanoic acid, may enhance the anticancer potential of these compounds .
Research has shown that:
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Thiadiazole derivatives can inhibit kinesin spindle protein (KSP)
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Some derivatives display potent growth inhibitory activity against breast cancer cells
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The compounds can induce cell cycle arrest and down-regulate proteins involved in cancer progression
Structure-Based Design and Optimization
Pharmacophoric Analysis
The structural components of 3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-yl]-propanoic acid can be analyzed as distinct pharmacophoric elements:
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The 1,3,4-thiadiazole ring: A bioisosteric replacement for phenyl rings, offering increased polarity and potential for improved water solubility
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The anilinocarbonyl group: Provides hydrogen bonding capabilities through the amide linkage
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The propanoic acid chain: Contains a carboxylic acid moiety that can engage in ionic interactions with positively charged residues in protein targets
Structural Modifications and Analogues
Analysis of related compounds suggests several potential structural modifications that could enhance the biological properties of 3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-yl]-propanoic acid:
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Substitution on the aniline ring: Introduction of electron-withdrawing groups (such as halogens) has been shown to boost the cytotoxic activity of thiadiazole derivatives
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Variation of the linker length: Modification of the propanoic acid chain to butanoic acid, as seen in 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-yl]-butanoic acid (CAS: 1142202-80-9)
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Bioisosteric replacement: Substitution of the anilinocarbonyl group with other moieties such as aryl aminothiazole has shown enhanced antiproliferative activity in related compounds
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